molecular formula C11H14N2O2 B15260227 3-Methyl-4-(4-nitrophenyl)pyrrolidine

3-Methyl-4-(4-nitrophenyl)pyrrolidine

Cat. No.: B15260227
M. Wt: 206.24 g/mol
InChI Key: FKLZEEJLXNGKQP-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-nitrophenyl)pyrrolidine is a substituted pyrrolidine derivative featuring a methyl group at the 3-position and a 4-nitrophenyl group at the 4-position of the pyrrolidine ring. Pyrrolidines are five-membered saturated nitrogen heterocycles widely utilized in medicinal chemistry and materials science due to their conformational flexibility and ability to engage in hydrogen bonding. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or influence intermolecular interactions in crystalline states .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-methyl-4-(4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O2/c1-8-6-12-7-11(8)9-2-4-10(5-3-9)13(14)15/h2-5,8,11-12H,6-7H2,1H3

InChI Key

FKLZEEJLXNGKQP-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-nitrophenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with 3-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4-(4-nitrophenyl)pyrrolidine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Methyl-4-(4-nitrophenyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate

  • Structure : Contains a pyrrolidine core with a 4-nitrophenyl group, a phenyl group, and three ester substituents.
  • Key Differences :
    • Substituents : Additional ester groups (tricarboxylate) increase polarity and solubility in polar solvents compared to the simpler methyl and nitrophenyl groups in the target compound.
    • Conformation : The pyrrolidine ring adopts an envelope conformation, stabilized by N–H⋯O and C–H⋯O hydrogen bonds in the crystal lattice .
  • Applications : Ester-functionalized pyrrolidines are often intermediates in synthesizing bioactive molecules or natural products.

trans-2-(4-Chlorophenyl)-5-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine

  • Structure : Features a sulfonyl group at the 1-position and a chlorophenyl group at the 2-position.
  • Synthesis: Prepared via BF3-promoted methylation and oxidation, highlighting divergent synthetic pathways compared to simpler alkylation methods for 3-methyl-4-(4-nitrophenyl)pyrrolidine .
  • Reactivity : The sulfonyl group may facilitate participation in elimination or substitution reactions.

1-{3-Ethoxy-4-nitrophenyl}pyrrolidine

  • Structure : Substituted with a 3-ethoxy-4-nitrophenyl group.
  • Key Differences :
    • Substituent Position : The ethoxy group at the 3-position of the nitrophenyl ring introduces steric hindrance and electron-donating effects, altering electronic distribution compared to the unsubstituted 4-nitrophenyl group in the target compound.
    • Physico-chemical Properties : Molecular formula C12H16N2O3 (molar mass 236.27 g/mol) suggests lower polarity than the target compound due to the ethoxy group .

3-(4-Nitrophenyl)pyridine

  • Structure : A pyridine ring substituted with a 4-nitrophenyl group.
  • Key Differences :
    • Aromatic System : Pyridine’s aromaticity and basicity contrast with pyrrolidine’s saturated ring, affecting hydrogen-bonding capacity and solubility.
    • Safety Profile : Highlighted in safety data sheets for respiratory hazards, though direct comparisons to pyrrolidine derivatives require caution .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
3-Methyl-4-(4-nitrophenyl)pyrrolidine C11H14N2O2 206.24 3-methyl, 4-(4-nitrophenyl) Potential intermediate in drug synthesis
2,2-Diethyl 4-methyl ... tricarboxylate C24H26N2O9 486.47 Tricarboxylate, 4-phenyl Crystal packing via hydrogen bonds
trans-2-(4-Chlorophenyl)-... sulfonyl C17H17ClN2O4S 396.84 4-Chlorophenyl, sulfonyl Oxidation-sensitive, BF3-mediated synthesis
1-{3-Ethoxy-4-nitrophenyl}pyrrolidine C12H16N2O3 236.27 3-Ethoxy-4-nitrophenyl Altered electronic effects

Biological Activity

3-Methyl-4-(4-nitrophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including mechanisms of action, experimental findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 3-Methyl-4-(4-nitrophenyl)pyrrolidine features a pyrrolidine ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 4-position. This unique arrangement contributes to its distinct chemical reactivity and biological properties.

The biological activity of 3-Methyl-4-(4-nitrophenyl)pyrrolidine is attributed to its interaction with specific molecular targets. The nitrophenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. This compound may modulate the activity of specific receptors or enzymes, resulting in diverse biological effects such as:

  • Antimicrobial Activity : The compound has shown moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm, respectively .
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, although specific pathways and targets remain to be fully elucidated.

Antimicrobial Studies

A study utilizing the hole plate method evaluated the antibacterial activity of 3-Methyl-4-(4-nitrophenyl)pyrrolidine against various bacterial strains. The results demonstrated significant inhibition, particularly against common pathogens such as E. coli and S. aureus. The following table summarizes the antimicrobial activity observed:

Bacterial StrainInhibition Zone (mm)
E. coli17
S. aureus15

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Methyl-4-(4-nitrophenyl)pyrrolidine, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Nitrophenylpyrrolidine Lacks methyl group at the 3-positionLimited antibacterial activity
3-Methylpyrrolidine Lacks nitrophenyl groupMinimal biological activity
4-Nitrophenylproline Contains a carboxyl group instead of methylModerate anti-inflammatory effects

This comparison highlights how the combination of functional groups in 3-Methyl-4-(4-nitrophenyl)pyrrolidine contributes to its unique biological profile.

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